
2-Chloro-3-methylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Chloro-3-methylcyclopropane-1-carbaldehyde” is a chemical compound with the CAS Number: 139387-00-1 . It has a molecular weight of 118.56 . The IUPAC name for this compound is 2-chloro-3-methylcyclopropanecarbaldehyde .
Molecular Structure Analysis
The InChI code for “2-Chloro-3-methylcyclopropane-1-carbaldehyde” is 1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3 . This indicates that the molecule consists of a cyclopropane ring with a chlorine atom and a methyl group attached to one carbon, and a formyl group attached to another carbon.Scientific Research Applications
Synthesis and Chemical Properties
Recent advances in the chemistry of related compounds, such as 2-chloroquinoline-3-carbaldehyde, focus on the synthesis of quinoline ring systems and the creation of fused or binary heterocyclic systems. These compounds, including 2-Chloro-3-methylcyclopropane-1-carbaldehyde analogs, are significant for their synthetic applications in producing biologically active compounds (Hamama et al., 2018).
Applications in Organic Synthesis
The title compound 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde, an analog of 2-Chloro-3-methylcyclopropane-1-carbaldehyde, is used to transform into tricyclic heterocycles, showcasing the versatility of these compounds in constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).
Transformations and Reactions
A study on 1-Chloro-1-fluoro-2-methoxy-2-methylcyclopropane, a related compound, demonstrates its transformation into high-yield dienes through HCl elimination. These dienes are important for smooth 4 + 2 cycloaddition reactions, illustrating the potential for creating complex molecular structures (Patrick et al., 2002).
Cyclization Reactions
The exploitation of Cyclopropane Carbaldehydes in Prins Cyclization, a technique used for constructing strained hexahydrooxonines and bicyclized products, exemplifies the application of 2-Chloro-3-methylcyclopropane-1-carbaldehyde in complex synthetic pathways (Kumar et al., 2018).
properties
IUPAC Name |
2-chloro-3-methylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCBRMWQXDQUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylcyclopropane-1-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

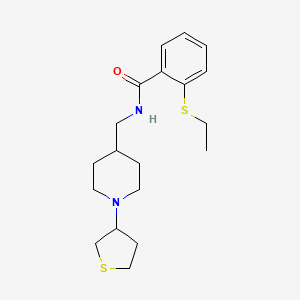

![N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2810021.png)

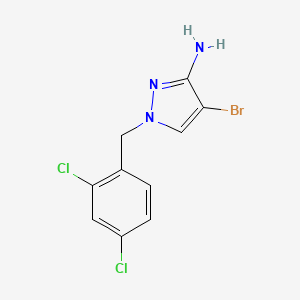
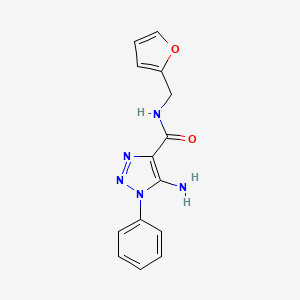
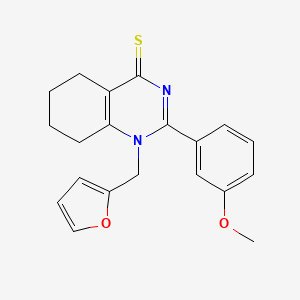
![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)
![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)
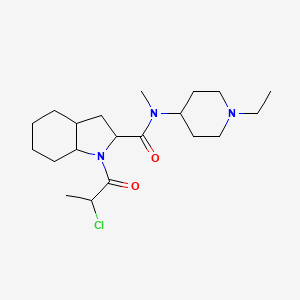


![8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2810038.png)
![N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2810039.png)